B1575596 Vico A

Vico A

Cat. No.: B1575596
Attention: For research use only. Not for human or veterinary use.
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Description

"Vico A" (referred to in the context of as VICo) is a cobalt(III)/potassium(I) heterodinuclear catalyst intermediate involved in the copolymerization of carbon dioxide (CO₂) and propylene oxide (PO) to produce biodegradable polycarbonates. This compound plays a critical role in facilitating the equilibrium between alkoxide and carbonate intermediates during polymerization. Key mechanistic insights from density functional theory (DFT) calculations reveal that the insertion of CO₂ into the cobalt-alkoxide bond (IICo → VICo) has a free energy barrier of 16.2 kcal/mol, while the reverse decarbonation (VICo → IICo) occurs at 20.0 kcal/mol under sealed reaction conditions. The small energy difference (ΔG ≈ 3.7 kcal/mol) between these intermediates allows for a dynamic equilibrium, enabling controlled polymer chain growth .

Properties

bioactivity

Antimicrobial

sequence

GSIPCAESCVYIPCFTGIAGCSCKNKVCYYN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Vico A belongs to the class of heterodinuclear catalysts, which combine two distinct metal centers to synergistically activate substrates. Below is a comparative analysis with structurally or functionally similar catalysts:

Compound Metal Centers Reaction Key Metrics Advantages/Limitations
This compound (VICo) Co(III)/K(I) CO₂/PO copolymerization ΔG‡ (CO₂ insertion): 16.2 kcal/mol; ΔG‡ (decarbonation): 20.0 kcal/mol High selectivity for alternating polycarbonates; requires sealed systems for equilibrium.
Zn(II)/Mg(II) Zn(II)/Mg(II) CO₂/cyclohexene oxide copolymerization Turnover frequency (TOF): 500 h⁻¹; selectivity >99% Broader substrate tolerance but lower thermal stability.
Cr(III)-salen Cr(III) with salen ligand CO₂/epoxide copolymerization TOF: 300 h⁻¹; polycarbonate content: 85% Air-sensitive; requires co-catalysts for optimal activity.
Al(III)/K(I) Al(III)/K(I) CO₂/PO copolymerization ΔG‡ (CO₂ insertion): 18.5 kcal/mol; ΔG‡ (decarbonation): 22.3 kcal/mol Slower kinetics than this compound but improved stability in open systems.

Mechanistic and Performance Insights

  • Selectivity: this compound outperforms mononuclear Co(III) catalysts by leveraging K(I) to stabilize transition states, achieving >95% alternating polycarbonate structures. In contrast, Cr(III)-salen systems exhibit lower selectivity (85%) due to competing epoxide homopolymerization .
  • Energy Efficiency : The lower energy barrier for CO₂ insertion in this compound (16.2 kcal/mol vs. 18.5 kcal/mol in Al(III)/K(I)) correlates with faster polymerization rates under mild conditions .
  • Scalability : Unlike Zn(II)/Mg(II) systems, which require stringent anhydrous conditions, this compound tolerates trace moisture but demands precise pressure control to maintain equilibrium .

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